

An In-depth Technical Guide to Acid Blue 182

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Blue 182

Cat. No.: B13450863

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical and physical properties of **Acid Blue 182**, alongside detailed experimental protocols for its application and analysis. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require in-depth technical information on this compound.

Core Compound Details

Acid Blue 182, also known by its Colour Index name C.I. **Acid Blue 182**, is a synthetic anthraquinone dye. It is primarily utilized in the textile industry for dyeing materials such as wool, silk, and nylon, imparting a vibrant blue color with good light and wash fastness.^[1] Beyond its industrial use, **Acid Blue 182** serves as a model compound in environmental studies investigating the fate and degradation of azo dyes and has applications as a pH indicator in analytical chemistry.^[2]

Physicochemical Properties

A summary of the key quantitative data for **Acid Blue 182** is presented in the table below. There are some minor discrepancies in the reported molecular weight and formula in the literature; the most consistently cited values are presented here.

Property	Value	Source
Molecular Formula	C ₂₃ H ₁₇ N ₃ Na ₂ O ₉ S ₂	[1] [3] [4] [5] [6]
Molecular Weight	589.5 g/mol	[2] [3]
IUPAC Name	disodium;4-[[4-(acetyl methylamino)-2-sulfophenyl]amino]-1-amino-9,10-dioxoanthracene-2-sulfonate	[2] [3]
CAS Number	12219-26-0	[1] [7] [8]
Appearance	Blue Powder	[1] [9]
Solubility	Soluble in water; Insoluble in organic solvents.	[9]

Experimental Protocols

This section outlines detailed methodologies for key experiments involving **Acid Blue 182**.

Textile Dyeing Protocol for Nylon Fabric (Stove-Top Method)

This protocol is a standard procedure for applying **Acid Blue 182** to nylon fabric in a laboratory setting.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- **Acid Blue 182** dye powder
- Nylon fabric, pre-washed to remove any sizing
- Stainless steel or enamel pot
- Distilled water
- White vinegar or citric acid

- Glass stirring rod
- Heating source (e.g., hot plate)
- Safety goggles, gloves, and a lab coat

Procedure:

- Preparation of the Dyebath: Fill a pot with enough distilled water to allow the fabric to be fully submerged and move freely. Begin heating the water to a temperature of approximately 80°C.[\[2\]](#)
- Dissolving the Dye: Weigh an appropriate amount of **Acid Blue 182** powder (typically 1-2% of the dry weight of the fabric for a medium shade). In a separate container, create a paste of the dye powder with a small amount of warm water before adding it to the dyebath. Stir until the dye is fully dissolved.
- Dyeing Process: Introduce the wet nylon fabric into the dyebath. Stir gently and continuously.
- Addition of Acid: After 5-10 minutes of stirring the fabric in the dye solution, add white vinegar (approximately 60 ml per 500g of fabric) or a citric acid solution to lower the pH of the dyebath to around 2-4. This is crucial for the fixation of the acid dye to the nylon fibers.[\[2\]](#)
- Heating and Agitation: Maintain the temperature of the dyebath at 80-90°C for 30-60 minutes, stirring intermittently to ensure even dyeing.
- Cooling and Rinsing: After the dyeing period, turn off the heat and allow the dyebath to cool gradually. Once cooled, remove the fabric and rinse it under cold running water until the water runs clear.
- Washing and Drying: Wash the dyed fabric with a neutral detergent to remove any unfixed dye, and then allow it to air dry.

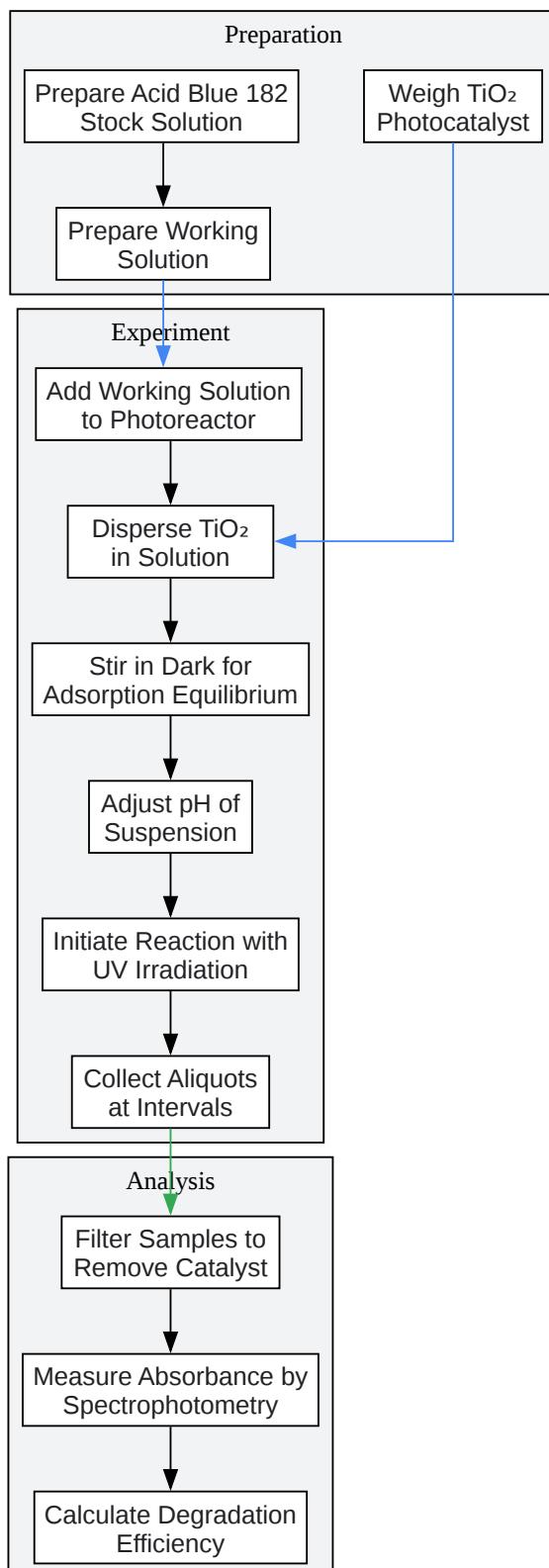
Photocatalytic Degradation of Acid Blue 182 in Aqueous Solution

This protocol describes a typical experimental setup for studying the photocatalytic degradation of **Acid Blue 182**, a common research application in environmental chemistry.

Materials:

- **Acid Blue 182**
- Titanium dioxide (TiO_2) as a photocatalyst
- A photoreactor equipped with a UV light source
- A magnetic stirrer and stir bars
- pH meter and buffer solutions
- Spectrophotometer
- Quartz cuvettes
- Syringes and syringe filters (0.45 μm)

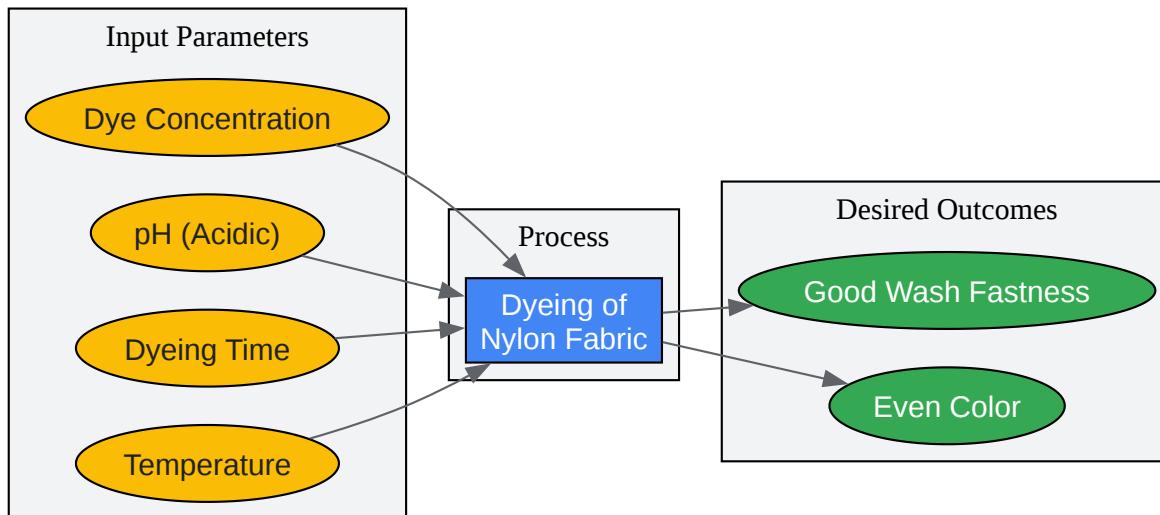
Procedure:


- Preparation of Dye Solution: Prepare a stock solution of **Acid Blue 182** in distilled water. From this stock, prepare a working solution of the desired concentration (e.g., 20 mg/L).
- Experimental Setup: Add a specific volume of the **Acid Blue 182** working solution to the photoreactor.
- Addition of Photocatalyst: Disperse a measured amount of TiO_2 (e.g., 1 g/L) into the dye solution.
- Equilibration: Stir the suspension in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium is reached between the dye and the catalyst surface.
- pH Adjustment: Adjust the pH of the solution to the desired level using dilute acid or base.

- Photocatalytic Reaction: Turn on the UV lamp to initiate the photocatalytic reaction. Continue stirring the suspension to maintain a uniform dispersion of the catalyst.
- Sample Collection: At regular time intervals, withdraw aliquots of the suspension using a syringe. Immediately filter the samples through a 0.45 μm syringe filter to remove the TiO_2 particles.
- Analysis: Measure the absorbance of the filtered samples at the maximum absorption wavelength of **Acid Blue 182** using a spectrophotometer. The degradation efficiency can be calculated from the change in absorbance over time.

Visualizations

Experimental Workflow for Photocatalytic Degradation


The following diagram illustrates the key steps in the experimental workflow for the photocatalytic degradation of **Acid Blue 182**.

[Click to download full resolution via product page](#)

Caption: Workflow for the photocatalytic degradation of **Acid Blue 182**.

Logical Relationship of Dyeing Parameters

This diagram illustrates the relationship between key parameters and the desired outcome in the textile dyeing process with **Acid Blue 182**.

[Click to download full resolution via product page](#)

Caption: Key parameters influencing the outcome of dyeing with **Acid Blue 182**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 12219-26-0: C.I. Acid Blue 182 | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. C.I. Acid Blue 182 | C₂₃H₁₇N₃Na₂O₉S₂ | CID 20846229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Acid blue 182 | 12219-26-0 | FA57775 | Biosynth [biosynth.com]
- 6. Acid Blue 182 CAS#: 12219-26-0 [m.chemicalbook.com]
- 7. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 8. worlddyeveriety.com [worlddyeveriety.com]
- 9. Acid Blue 182 12219-26-0 [mingyuanchemical.com]
- 10. INSTRUCTIONS - ACID DYES [gsdye.com]
- 11. earthguild.com [earthguild.com]
- 12. Dye Recipes using Acid Dyes [georgeweil.com]
- 13. media.rainpos.com [media.rainpos.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Acid Blue 182]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13450863#acid-blue-182-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com